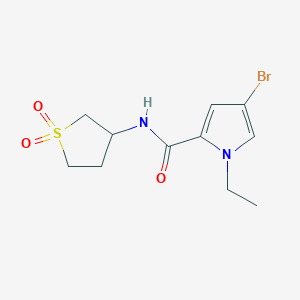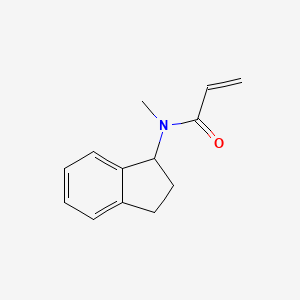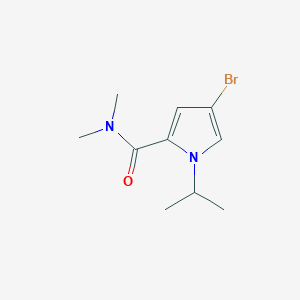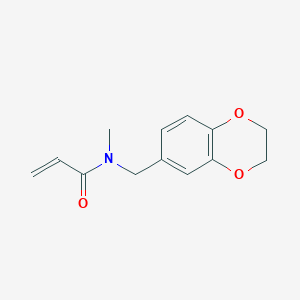
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide, also known as BRD-0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibits the recruitment of transcriptional machinery to target genes, resulting in the downregulation of gene expression. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to improve immune function by enhancing the activity of natural killer cells.
実験室実験の利点と制限
One advantage of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins, which reduces the likelihood of off-target effects. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of more potent and selective inhibitors of BET proteins, which could improve the therapeutic potential of this class of compounds. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
合成法
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-methylpyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,1-dioxothiolan-3-ylamine and 4-bromoaniline. The final product is purified through column chromatography to obtain pure 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
科学的研究の応用
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been found to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, making them a promising therapeutic target.
特性
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-2-14-6-8(12)5-10(14)11(15)13-9-3-4-18(16,17)7-9/h5-6,9H,2-4,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGLWXSIHDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2CCS(=O)(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)




